molecular formula C17H16BrNO2 B5794064 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide

3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide

Cat. No.: B5794064
M. Wt: 346.2 g/mol
InChI Key: ABVVHOSKXQIKJG-BJMVGYQFSA-N
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Description

3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide, also known as BMAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential neurotoxicity. BMAA has been found in various environmental samples, including cyanobacteria, shellfish, and flying foxes. The compound's chemical structure is similar to that of the non-protein amino acid, β-N-methylamino-L-alanine (BMAA), which has been linked to neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The exact mechanism of 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide-induced neurotoxicity is still not fully understood. However, it is thought that the compound can act as an excitotoxin, causing overstimulation of glutamate receptors and subsequent neuronal death. This compound has also been shown to disrupt protein synthesis and induce misfolding of proteins, leading to the accumulation of toxic aggregates.
Biochemical and Physiological Effects:
This compound has been found to affect various biochemical and physiological processes in the body. The compound has been shown to increase the production of reactive oxygen species (ROS) and induce oxidative stress, leading to damage to cellular components such as lipids, proteins, and DNA. This compound has also been found to disrupt mitochondrial function, leading to energy depletion and subsequent cell death.

Advantages and Limitations for Lab Experiments

3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has been widely used in laboratory experiments to study its neurotoxic effects. The compound is relatively easy to synthesize and purify, making it readily available for research purposes. However, one limitation of using this compound in experiments is that it is not a natural compound found in the body, and its effects may not fully represent those of naturally occurring toxins.

Future Directions

Further research is needed to fully understand the mechanisms of 3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide-induced neurotoxicity and its potential role in neurodegenerative diseases. Future studies could focus on identifying the specific pathways and proteins affected by this compound and developing potential therapeutic interventions. Additionally, more research is needed to explore the environmental sources and distribution of this compound and its potential impact on human health.

Synthesis Methods

3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide can be synthesized using various methods, including the reaction between 5-bromo-2-methoxyaniline and 4-methylphenylacryloyl chloride in the presence of a base. The reaction yields this compound as a white crystalline solid, which can be purified using recrystallization techniques.

Scientific Research Applications

3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)acrylamide has been extensively studied in the scientific community for its potential neurotoxic effects. The compound has been shown to induce neuronal death in various in vitro and in vivo models, including primary neuronal cultures, zebrafish, and mice. This compound has also been found to cause oxidative stress, mitochondrial dysfunction, and protein aggregation, which are all hallmarks of neurodegenerative diseases.

Properties

IUPAC Name

(E)-3-(5-bromo-2-methoxyphenyl)-N-(4-methylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO2/c1-12-3-7-15(8-4-12)19-17(20)10-5-13-11-14(18)6-9-16(13)21-2/h3-11H,1-2H3,(H,19,20)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVVHOSKXQIKJG-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC(=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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